(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
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Overview
Description
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, nitrobenzyl groups, and a hydrazinylidene linkage. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. The starting materials often include 3-nitrobenzyl bromide, 4-nitrobenzaldehyde, and thiosemicarbazide. The reaction conditions usually involve the use of solvents like ethanol or methanol, and catalysts such as acetic acid or hydrochloric acid. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the final thiazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol.
Reduction: Potassium permanganate, sulfuric acid, water.
Substitution: Sodium hydroxide, potassium carbonate, methanol.
Major Products Formed
The major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted benzyl compounds. These products can further undergo additional reactions to form more complex molecules.
Scientific Research Applications
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell walls.
Medicine: Explored for its potential as an anti-cancer agent, as it can inhibit the growth of cancer cells by interfering with their metabolic pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cell death. The thiazolidinone ring can also interact with enzymes and proteins, inhibiting their activity and disrupting cellular processes. The hydrazinylidene linkage allows the compound to form stable complexes with metal ions, which can further enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-5-(3-nitrobenzyl)-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one: Similar in structure but with different substituents on the benzyl groups.
This compound: Similar in structure but with different functional groups on the thiazolidinone ring.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to undergo a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13N5O5S |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2E)-5-[(3-nitrophenyl)methyl]-2-[(E)-(4-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13N5O5S/c23-16-15(9-12-2-1-3-14(8-12)22(26)27)28-17(19-16)20-18-10-11-4-6-13(7-5-11)21(24)25/h1-8,10,15H,9H2,(H,19,20,23)/b18-10+ |
InChI Key |
LELTVBDGYLCUNU-VCHYOVAHSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N/C(=N\N=C\C3=CC=C(C=C3)[N+](=O)[O-])/S2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)NC(=NN=CC3=CC=C(C=C3)[N+](=O)[O-])S2 |
Origin of Product |
United States |
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